Superior Antitumor Potency in HT29 Colon Cancer Cells vs. In-Series Analogs
In a direct head-to-head comparison within a series of 23 novel benzothiazole-indole derivatives, the compound (designated as analog 20d) exhibited the most potent activity against the HT29 colon cancer cell line, with an IC50 of 0.024 µM [1]. This was 12-fold more potent than the most active comparator in the same study, compound 20a, which showed an IC50 of 0.29 µM against the same cell line [1]. In comparison to other derivatives, such as 20b (IC50 = 0.58 µM), the target compound demonstrated a >24-fold improvement in potency [1]. This marked difference highlights that the specific 4-substituted benzyl-1H-indole moiety in this scaffold is a primary driver of enhanced cytotoxicity against this cancer subtype.
| Evidence Dimension | Cytotoxicity (IC50) against HT29 colon cancer cell line |
|---|---|
| Target Compound Data | IC50 = 0.024 µM (Analog 20d) |
| Comparator Or Baseline | Analog 20a (IC50 = 0.29 µM), Analog 20b (IC50 = 0.58 µM) |
| Quantified Difference | 12-fold more potent than 20a; 24-fold more potent than 20b |
| Conditions | MTT assay, 48 h incubation, HT29 human colorectal adenocarcinoma cell line |
Why This Matters
For researchers focused on colon cancer, this compound offers a starting point for lead optimization with a >10-fold potency advantage over the next best in-series compound, directly influencing the selection of a chemical probe for target validation or mechanistic studies.
- [1] Ma, J., Bao, G., Wang, L., Li, W., Xu, B., Du, B., Lv, J., Zhai, X., & Gong, P. (2015). Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 96, 173-186. View Source
